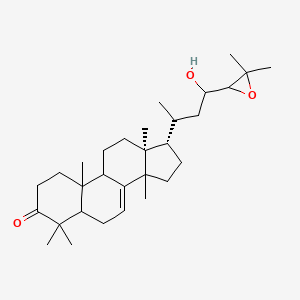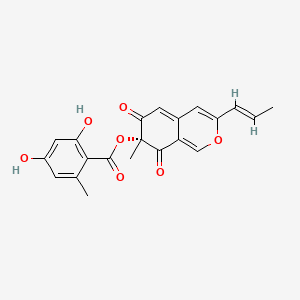
Mitorubrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitorubrin is a naturally occurring azaphilone compound, primarily isolated from fungi of the genus Hypoxylon . Azaphilones are known for their vibrant pigmentation and diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of mitorubrin involves several key steps, including copper-mediated transformations. One notable method involves the use of a copper (III)-sparteine complex to append the second ring and complete the core structure . This reaction is followed by a copper (I)-catalyzed cycloisomerization, achieving a 58% yield over the pair of steps .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Hypoxylon species under controlled conditions. The compound is then extracted using high-performance liquid chromatography (HPLC) coupled with diode array and electrospray mass spectrometric detection (HPLC-DAD/MS) . This method ensures the purity and consistency of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Mitorubrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as oxo groups and hydroxyl groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives of this compound, such as (+)-6″-hydroxymitorubrinol acetate and (+)-6″-hydroxymitorubrinol
Applications De Recherche Scientifique
Mitorubrin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying azaphilone biosynthesis and chemical reactivity . In biology, this compound and its derivatives have shown potential as antifungal agents and enzyme inhibitors . In medicine, the compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities . Industrially, this compound is used as a natural pigment in food and cosmetic products due to its vibrant color and stability .
Mécanisme D'action
The mechanism of action of mitorubrin involves its interaction with various molecular targets and pathways. As an azaphilone, this compound exhibits a strong tendency to bind to nitrogen atoms in molecules containing amine groups . This binding can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Mitorubrin is part of a larger family of azaphilone compounds, which includes similar compounds such as monascorubrin, rubropunctatin, and ascochitine . Compared to these compounds, this compound is unique due to its specific chemical structure and the presence of additional functional groups that enhance its reactivity and biological activity . This uniqueness makes this compound a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
3403-71-2 |
|---|---|
Formule moléculaire |
C21H18O7 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
[(7R)-7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+/t21-/m1/s1 |
Clé InChI |
ZLULUXWJVBHEMS-KTBYTZPXSA-N |
SMILES isomérique |
C/C=C/C1=CC2=CC(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
SMILES |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
SMILES canonique |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
Synonymes |
mitorubrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B1238898.png)
](/img/structure/B1238902.png)
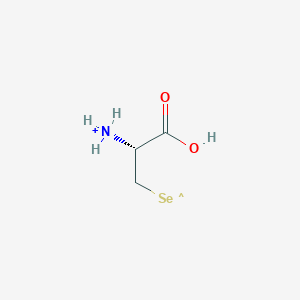
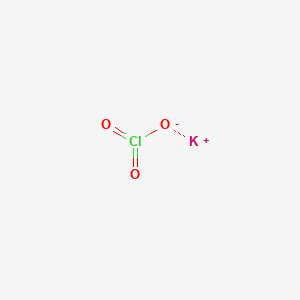
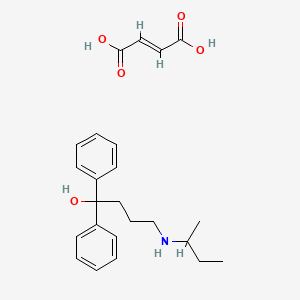
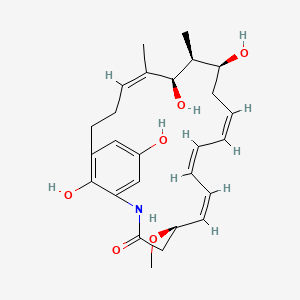
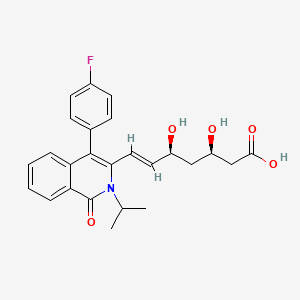
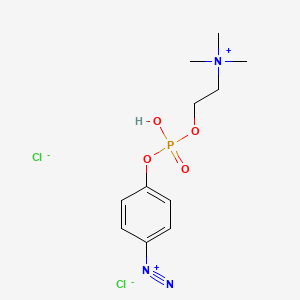
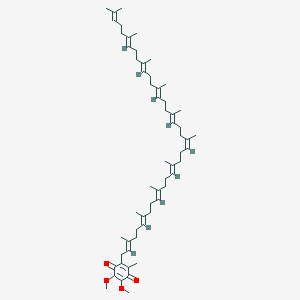
![2-[(3S,6R,9Z,12R,15S,18S,21R,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxy-ethyl]-15-(3-guanidinopropyl)-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxy-acetic acid](/img/structure/B1238915.png)
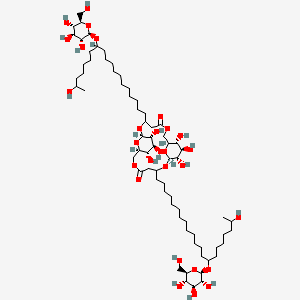
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238918.png)
![3-[(3R)-1-Propyl-3-piperidinyl]benzenecarbonitrile](/img/structure/B1238919.png)
